molecular formula C19H23NO4 B5639942 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5639942
M. Wt: 329.4 g/mol
InChI Key: AULDWQMGFQICDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound belonging to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes include:

    Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.

    Industry: Applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By blocking these channels, it prevents calcium ions from entering cells, leading to relaxation of smooth muscle cells and vasodilation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker.

    Felodipine: Known for its high vascular selectivity.

Uniqueness

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may have unique properties such as specific binding affinities, pharmacokinetics, or therapeutic effects that distinguish it from other similar compounds.

Properties

IUPAC Name

dimethyl 1,2,6-trimethyl-4-(3-methylphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-11-8-7-9-14(10-11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULDWQMGFQICDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.